molecular formula C12H17NO2 B15298070 Methyl 3-{[ethyl(methyl)amino]methyl}benzoate

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate

Cat. No.: B15298070
M. Wt: 207.27 g/mol
InChI Key: YSYGYAQEWGVSNS-UHFFFAOYSA-N
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Description

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized through the esterification of benzoic acid derivatives and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using benzoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action of methyl 3-{[ethyl(methyl)amino]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various biological effects, including potential therapeutic benefits.

Comparison with Similar Compounds

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial production.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-[[ethyl(methyl)amino]methyl]benzoate

InChI

InChI=1S/C12H17NO2/c1-4-13(2)9-10-6-5-7-11(8-10)12(14)15-3/h5-8H,4,9H2,1-3H3

InChI Key

YSYGYAQEWGVSNS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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